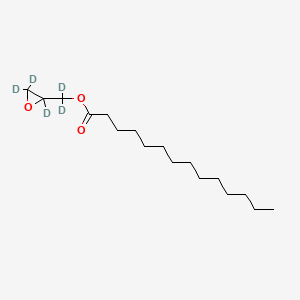
Glycidyl Myristate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Myristate-d5 is a stable isotope-labeled compound with the molecular formula C17H27D5O3 and a molecular weight of 289.46 g/mol . It is a deuterated form of Glycidyl Myristate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Glycidyl Myristate-d5 is generally achieved through chemical synthesis methods. One common approach involves the reaction of synthetic dioxane (epoxide) with Myristate-d5 to produce this compound . The specific synthetic steps may vary depending on the preparation conditions, but typically involve controlled reaction environments to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures (-20°C) to preserve its stability during transportation and storage .
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl Myristate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted glycidyl esters.
Applications De Recherche Scientifique
Glycidyl Myristate-d5 has a wide range of applications in scientific research, including:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of Glycidyl Myristate-d5 involves its interaction with specific molecular targets and pathways. As an inhibitor of monoacylglycerol lipase, it interferes with the enzyme’s activity, affecting the breakdown of monoacylglycerols. This inhibition can modulate various physiological processes, including lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl Myristate: The non-deuterated form of Glycidyl Myristate-d5, with similar chemical properties but different isotopic composition.
Glycidyl Stearate: Another glycidyl ester with a longer carbon chain, used in similar applications.
Glycidyl Palmitate: A glycidyl ester with a different fatty acid component, also used in research and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracing in biochemical pathways compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C17H32O3 |
|---|---|
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
Clé InChI |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
SMILES isomérique |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC)[2H] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


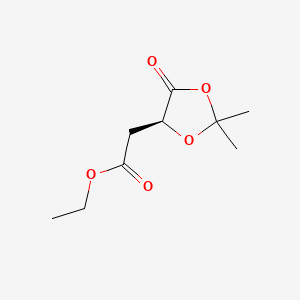
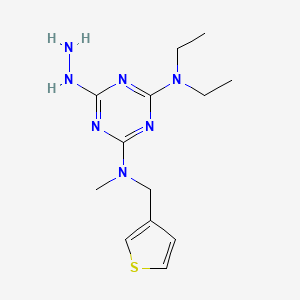
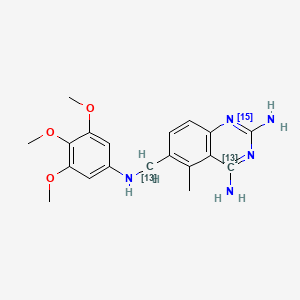
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
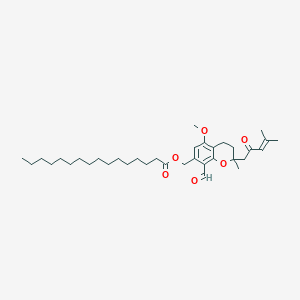
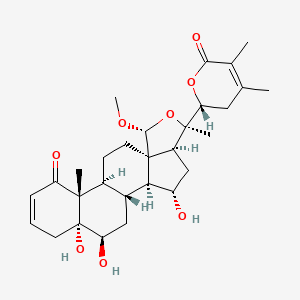
![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
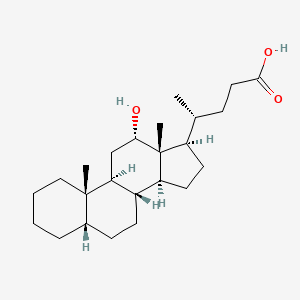
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
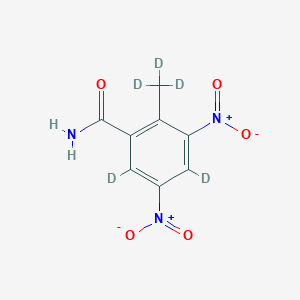
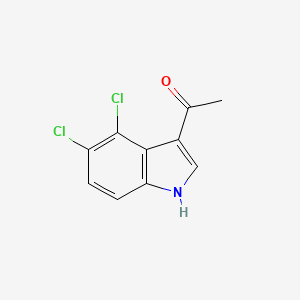
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
